

# 3-Amino-4-(phenylamino)benzonitrile: A Technical Review for Drug Discovery Professionals

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## Compound of Interest

Compound Name: 3-Amino-4-(phenylamino)benzonitrile

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An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction

**3-Amino-4-(phenylamino)benzonitrile** is a substituted benzonitrile compound that has garnered interest within the medicinal chemistry landscape. Its structural motif, featuring a diaminobenzene core with a phenyl substituent, positions it as a versatile scaffold and a potential pharmacophore for the development of novel therapeutic agents. This technical guide provides a comprehensive review of the available scientific and technical data on **3-Amino-4-(phenylamino)benzonitrile**, with a focus on its chemical properties, synthesis, and potential applications in drug discovery and development.

## Chemical and Physical Properties

A summary of the key chemical and physical properties of **3-Amino-4-(phenylamino)benzonitrile** is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic chemistry.

Property	Value	Reference
Molecular Formula	C <sub>13</sub> H <sub>11</sub> N <sub>3</sub>	[1][2]
Molecular Weight	209.25 g/mol	[1][2]
CAS Number	68765-52-6	[1][2]
Melting Point	154 °C	[1]
Boiling Point (Predicted)	408.6 ± 35.0 °C	[1]
Density (Predicted)	1.22 ± 0.1 g/cm <sup>3</sup>	[1]
pKa (Predicted)	3.01 ± 0.10	[1]

## Synthesis

While specific, detailed protocols for the synthesis of **3-Amino-4-(phenylamino)benzonitrile** are not extensively reported in publicly available literature, a general synthetic approach can be inferred from standard organic chemistry principles and procedures for analogous compounds. A plausible synthetic workflow is outlined below.

### General Synthetic Workflow

The synthesis of **3-Amino-4-(phenylamino)benzonitrile** likely involves a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction. One potential route could start from a di-substituted benzene ring, such as 3-amino-4-chlorobenzonitrile, which can then react with aniline.

A potential synthetic route to **3-Amino-4-(phenylamino)benzonitrile**.

Experimental Protocol (Hypothetical):

A detailed experimental protocol for the synthesis of **3-Amino-4-(phenylamino)benzonitrile** is not readily available in the cited literature. However, a general procedure based on related syntheses of similar anilino-benzonitrile derivatives could be as follows. This protocol is for illustrative purposes and would require optimization.

- **Reactant Preparation:** In a flame-dried round-bottom flask, dissolve 3-amino-4-halobenzonitrile (1 equivalent) and aniline (1.1 equivalents) in an appropriate anhydrous solvent (e.g., toluene or dioxane).
- **Catalyst and Ligand Addition:** Add a palladium catalyst (e.g.,  $\text{Pd}_2(\text{dba})_3$ , 2-5 mol%) and a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%).
- **Base Addition:** Add a base, such as sodium tert-butoxide or cesium carbonate (2-3 equivalents).
- **Reaction Execution:** Purge the flask with an inert gas (e.g., argon or nitrogen) and heat the mixture to the required temperature (typically 80-120 °C) with stirring.
- **Monitoring:** Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Work-up and Purification:** Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

## Biological Activity and Potential Applications

The available information suggests that **3-Amino-4-(phenylamino)benzonitrile** may possess antiproliferative and antimicrobial properties. However, detailed studies are required to validate these preliminary findings and to elucidate the mechanism of action.

## Use as a Scaffold in Drug Discovery

The structure of **3-Amino-4-(phenylamino)benzonitrile** makes it an attractive starting point or intermediate for the synthesis of more complex molecules with potential therapeutic value. The amino and phenylamino groups provide reactive sites for further functionalization, allowing for the generation of a library of derivatives for biological screening. This approach is common in drug discovery to explore the structure-activity relationship (SAR) and to optimize lead compounds.



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Role of **3-Amino-4-(phenylamino)benzonitrile** in a drug discovery workflow.

The core structure is particularly relevant in the design of kinase inhibitors, where the aniline and amino groups can be modified to interact with the hinge region and other key residues of the ATP-binding pocket of various kinases.

## Conclusion

**3-Amino-4-(phenylamino)benzonitrile** is a chemical entity with potential for further exploration in the field of drug discovery. Its chemical properties are reasonably well-defined, and its synthesis is achievable through established synthetic methodologies. While direct and extensive biological data is currently sparse in the public domain, its structural features suggest it could serve as a valuable building block for the development of new therapeutic agents, particularly in the area of oncology and infectious diseases. Further research is warranted to fully characterize its biological activity, elucidate its mechanism of action, and explore its potential as a lead scaffold in medicinal chemistry programs. Researchers and drug development professionals are encouraged to investigate this compound and its derivatives to unlock their full therapeutic potential.

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## References

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